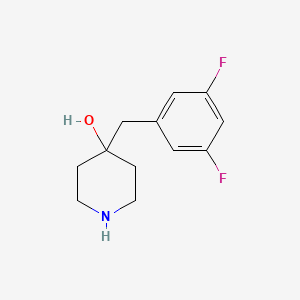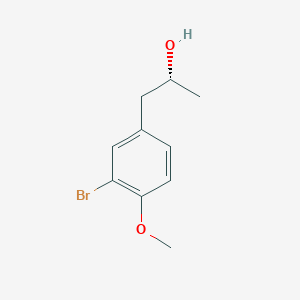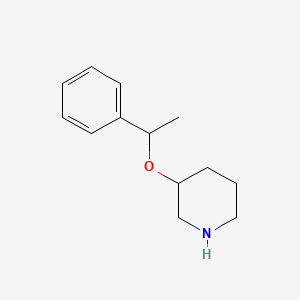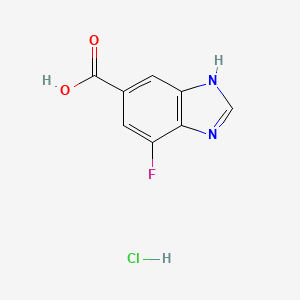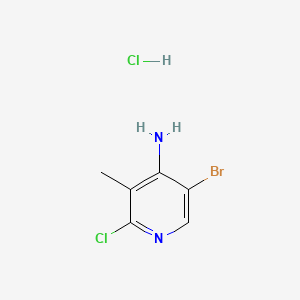
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrazole ring and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction is carried out under mild conditions, often at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((1-Methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol
- 3-((1-Phenyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol
- 3-((1-Benzyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol
Uniqueness
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
3-[(1-ethylpyrazol-4-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)5-10(14)3-4-11-8-10/h6-7,11,14H,2-5,8H2,1H3 |
Clave InChI |
KGXMMXOYFLKIEP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CC2(CCNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone](/img/structure/B13598606.png)

![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)



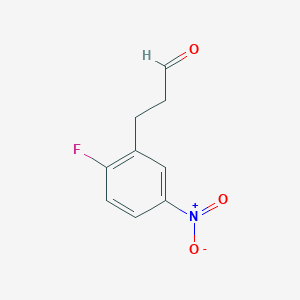
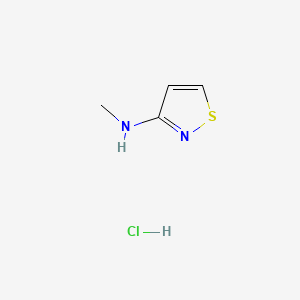
![rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)
